molecular formula C14H16BrFN2O B2502303 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide CAS No. 2094453-54-8

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide

Cat. No. B2502303
CAS RN: 2094453-54-8
M. Wt: 327.197
InChI Key: RDLBTVDMTBSTLZ-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pain management. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are known to play a role in the perception of pain.

Mechanism of Action

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide exerts its effects by blocking the activity of TRPV1, a specific type of TRP channel that is involved in the perception of pain. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin (the compound that gives chili peppers their spiciness). By blocking the activity of TRPV1, 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide can reduce the perception of pain.
Biochemical and Physiological Effects:
5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain signaling, including substance P and calcitonin gene-related peptide (CGRP). It has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide is that it is a highly selective TRPV1 antagonist, meaning that it specifically targets this channel without affecting other channels. This makes it a useful tool for studying the role of TRPV1 in pain perception. However, one limitation of 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in the treatment of pain. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, further research is needed to better understand the mechanism of action of 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide and other TRPV1 antagonists.

Synthesis Methods

The synthesis of 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide involves several steps, including the reaction of 5-bromo-2-fluoropyridine with cyclopropylmethylamine, followed by the addition of cyclopropylacetic acid and subsequent purification steps. The final product is obtained in the form of a white powder with a purity of over 98%.

Scientific Research Applications

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide has been extensively studied for its potential applications in pain management. It has been shown to block the activity of TRP channels, which are involved in the perception of pain. TRP channels are found in sensory neurons and are activated by various stimuli, including heat, cold, and chemicals. By blocking the activity of these channels, 5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide can reduce the perception of pain.

properties

IUPAC Name

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O/c1-8(9-2-3-9)18(11-4-5-11)14(19)10-6-12(15)13(16)17-7-10/h6-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLBTVDMTBSTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2CC2)C(=O)C3=CC(=C(N=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopropyl-N-(1-cyclopropylethyl)-6-fluoropyridine-3-carboxamide

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